molecular formula C8H6Br2N2 B12989520 3-Amino-2,4-dibromo-6-methylbenzonitrile

3-Amino-2,4-dibromo-6-methylbenzonitrile

Cat. No.: B12989520
M. Wt: 289.95 g/mol
InChI Key: XRVWFBJYGVYCNE-UHFFFAOYSA-N
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Description

3-Amino-2,4-dibromo-6-methylbenzonitrile is a useful research compound. Its molecular formula is C8H6Br2N2 and its molecular weight is 289.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-2,4-dibromo-6-methylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2,4-dibromo-6-methylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H6Br2N2

Molecular Weight

289.95 g/mol

IUPAC Name

3-amino-2,4-dibromo-6-methylbenzonitrile

InChI

InChI=1S/C8H6Br2N2/c1-4-2-6(9)8(12)7(10)5(4)3-11/h2H,12H2,1H3

InChI Key

XRVWFBJYGVYCNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C#N)Br)N)Br

Origin of Product

United States

Synthetic Methodologies and Preparation Strategies

Historical and Current Synthetic Approaches to Substituted Benzonitriles and Anilines

The preparation of substituted benzonitriles and anilines, the core structural motifs of the target compound, has a rich history and continues to be an area of active research. acs.orgnih.gov Historically, methods often relied on harsh reaction conditions and had limited functional group tolerance. Modern approaches, however, have seen the advent of milder and more selective catalytic systems, including photoredox catalysis, which offer greater efficiency and broader applicability. galchimia.comresearchgate.net

The introduction of bromine atoms onto an aromatic ring is a fundamental transformation in organic synthesis.

Classical Halogenation: Electrophilic aromatic substitution using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as FeBr₃, is a long-established method for the bromination of aromatic compounds. The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the ring.

Modern Halogenation: More recent methods offer improved control and safety. The use of N-bromosuccinimide (NBS) as a brominating agent, often in conjunction with a radical initiator or an acid catalyst, provides a milder alternative to liquid bromine. Other modern reagents include dibromoisocyanuric acid and various other sources of electrophilic bromine.

A comparison of these techniques is presented in the table below:

FeatureClassical Halogenation (e.g., Br₂/FeBr₃)Modern Halogenation (e.g., NBS)
Reagents Molecular bromine, Lewis acidN-bromosuccinimide, various initiators/catalysts
Conditions Often harsh, requires strong acidGenerally milder reaction conditions
Selectivity Governed by existing substituentsCan offer different or improved regioselectivity
Handling Liquid bromine is corrosive and toxicSolid reagents are often easier and safer to handle

The cyano group is a versatile functional group that can be introduced into an aromatic ring through several key reactions.

The Rosenmund–von Braun reaction is a classic method for the synthesis of aryl nitriles from aryl halides. This reaction typically involves the treatment of an aryl bromide or iodide with a copper(I) cyanide salt at elevated temperatures. Modern variations of this reaction may utilize palladium or nickel catalysts, often with cyanide sources like zinc cyanide or potassium hexacyanoferrate(II), which can proceed under milder conditions.

Aromatic aldehydes can be converted to nitriles through a one-step process involving treatment with reagents such as hydroxylamine (B1172632) followed by dehydration, or more directly with reagents like iodine in aqueous ammonia (B1221849). The oxidation of primary benzylic amines can also yield benzonitriles.

While not a direct method for introducing a cyano group to a simple benzene (B151609) ring, dehydrative cyclization methods are crucial in the synthesis of heterocyclic compounds and can be conceptually related to the formation of nitriles from amides. For instance, the dehydration of a primary amide derived from a benzoic acid is a common route to benzonitriles, often using reagents like phosphorus pentoxide, thionyl chloride, or more modern catalytic systems.

The amino group is a key functionality in anilines and can be introduced through several synthetic routes. researchgate.net

Reduction of Nitroarenes: The most common method for the synthesis of anilines is the reduction of the corresponding nitroarene. nih.gov This transformation can be achieved using a variety of reducing agents, including metal catalysts with hydrogen gas (e.g., Pd/C, PtO₂), or metals in acidic media (e.g., Fe/HCl, Sn/HCl).

Nucleophilic Aromatic Substitution (SNAr): In cases where the aromatic ring is sufficiently activated by electron-withdrawing groups, a leaving group such as a halide can be displaced by an amine nucleophile. nih.gov

Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry has been revolutionized by the development of metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. galchimia.com This powerful method allows for the formation of C-N bonds between aryl halides or triflates and a wide range of amines, catalyzed by palladium or copper complexes with specific ligands.

The following table summarizes common strategies for aniline (B41778) synthesis:

MethodStarting MaterialKey ReagentsAdvantages
Nitroarene Reduction NitroareneH₂/Pd/C, Fe/HCl, SnCl₂Widely applicable, high yielding
Buchwald-Hartwig Amination Aryl Halide/TriflatePd or Cu catalyst, ligand, baseExcellent functional group tolerance, broad scope
Nucleophilic Aromatic Substitution Activated Aryl HalideAmineDoes not require a metal catalyst

Strategies for Incorporating the Amino Group

Catalytic Reduction of Nitro Precursors

A common and well-established method for the introduction of an amino group onto an aromatic ring is through the reduction of a corresponding nitro-substituted precursor. wikipedia.org This two-step approach involves the nitration of an aromatic compound followed by the reduction of the nitro group. For the synthesis of 3-Amino-2,4-dibromo-6-methylbenzonitrile, a plausible precursor would be 2,4-dibromo-6-methyl-3-nitrobenzonitrile.

The reduction of the nitro group can be achieved using various catalytic systems. Catalytic hydrogenation, employing hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), is a highly efficient method. youtube.com Alternatively, metal-based reductions in acidic media, such as with tin(II) chloride (SnCl₂) in hydrochloric acid or iron (Fe) in acetic acid, are also widely used. chemicalbook.com These methods are generally high-yielding and tolerate a range of functional groups. A newer approach involves the use of a hybrid bio-chemo catalyst, such as a carbon black supported NiFe hydrogenase, which allows for hydrogenation at atmospheric pressure. nih.gov

Reduction Method Reagents Typical Conditions Advantages Disadvantages
Catalytic HydrogenationH₂, Pd/CMethanol or Ethanol, room temperature, atmospheric or elevated pressureClean reaction, high yieldCatalyst can be expensive, potential for hydrogenolysis of C-Br bonds
Metal/Acid ReductionSnCl₂/HCl or Fe/HClEthanol or water, refluxInexpensive reagents, robustStoichiometric amounts of metal required, workup can be tedious
Biocatalytic ReductionHyd-1/C, H₂Aqueous buffer, room temperature, 1 atm H₂Mild conditions, high chemoselectivityEnzyme availability and stability can be a limitation
Direct Amination via C-H Activation (e.g., Palladium-Catalyzed Methods)

Modern synthetic chemistry has seen the emergence of direct C-H amination as a powerful tool for the formation of C-N bonds, offering a more atom-economical alternative to traditional methods. nih.gov These reactions typically involve a transition metal catalyst, such as palladium or copper, which facilitates the direct coupling of an amine source with an aromatic C-H bond. nih.govacs.org

In the context of synthesizing 3-Amino-2,4-dibromo-6-methylbenzonitrile, a hypothetical direct amination approach would involve the C-H amination of a 2,4-dibromo-6-methylbenzonitrile (B11846388) precursor. However, the regioselectivity of such a reaction would be a significant challenge due to the presence of multiple C-H bonds. Directing groups are often employed to control the site of amination. nih.gov Copper-catalyzed methods have also been developed for the direct amination of arenes, using various amine sources. acs.orgbeilstein-journals.org While a direct C-H amination for this specific molecule is not widely reported, the continuous development in this field may offer future synthetic routes. acs.org

Catalyst System Amine Source Typical Oxidant/Additives Key Features
Palladium(II) AcetateProtected amines, e.g., PhthalimideOxidants like PhI(OAc)₂Often requires a directing group for regioselectivity
Copper(I) or (II) saltsPhthalimide, CarbamatesO₂ (air), NFSIMore economical catalyst, can proceed via radical pathways

Convergent and Linear Synthesis Pathways for 3-Amino-2,4-dibromo-6-methylbenzonitrile

The construction of the target molecule can be envisioned through both linear and convergent synthetic strategies.

Step-by-Step Elaboration from Simpler Aromatic Precursors

A linear synthesis involves the sequential modification of a single starting material. A plausible and efficient linear synthesis of 3-Amino-2,4-dibromo-6-methylbenzonitrile can commence from the commercially available 3-amino-6-methylbenzonitrile .

The key step in this pathway is the direct bromination of 3-amino-6-methylbenzonitrile. The strong activating and ortho-, para-directing nature of the amino group governs the regioselectivity of this electrophilic aromatic substitution. The reaction with a suitable brominating agent, such as bromine in acetic acid or N-bromosuccinimide (NBS), is expected to introduce two bromine atoms at the positions ortho to the amino group, namely C2 and C4, to yield the final product directly.

Modular Assembly Utilizing Key Intermediates

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in a later step. While likely less efficient for a small molecule like 3-Amino-2,4-dibromo-6-methylbenzonitrile, a hypothetical convergent approach could involve:

Fragment A Synthesis: Preparation of a di-bromo aniline fragment with a suitable functional group for coupling.

Fragment B Synthesis: Preparation of a methylbenzonitrile fragment with a complementary functional group.

Coupling Reaction: A cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, to connect the two fragments.

This approach is generally more suited for the synthesis of larger, more complex molecules.

Regioselectivity and Stereocontrol in Synthesis

For non-chiral molecules like 3-Amino-2,4-dibromo-6-methylbenzonitrile, the primary challenge in synthesis is regioselectivity rather than stereocontrol.

Influence of Existing Substituents on Electrophilic Aromatic Substitution (Bromination)

The regiochemical outcome of the bromination of the aromatic ring is dictated by the electronic effects of the substituents already present. nih.gov In the proposed linear synthesis starting from 3-amino-6-methylbenzonitrile, the directing effects of the amino (-NH₂), methyl (-CH₃), and cyano (-CN) groups are crucial.

Amino Group (-NH₂): This is a powerful activating group and a strong ortho-, para-director due to the resonance donation of its lone pair of electrons to the aromatic ring.

Methyl Group (-CH₃): This is a weakly activating group and an ortho-, para-director through an inductive effect.

Cyano Group (-CN): This is a deactivating group and a meta-director due to its electron-withdrawing inductive and resonance effects.

Control of Amino Group Introduction Ortho to Nitrile Functionality

The regioselective introduction of an amino group at the C3 position, ortho to the nitrile group and flanked by two bromine atoms, is a significant synthetic challenge. The electronic and steric influences of the existing substituents on the aromatic ring dictate the feasibility and outcome of synthetic routes.

A primary strategy involves the reduction of a nitro group positioned at the target C3 location. This approach hinges on the successful synthesis of the precursor, 2,4-dibromo-3-nitro-6-methylbenzonitrile . The synthesis of this precursor is complex due to the directing effects of the substituents. Starting from 2-bromo-4-methylaniline, one could perform a second bromination. The amino group is a strong ortho-, para-director, and the methyl group is also ortho-, para-directing, while the bromo substituent is a deactivating ortho-, para-director. Controlling the regioselectivity of a second bromination to achieve 2,4-dibromo-6-methylaniline would be the first hurdle. Subsequently, a Sandmeyer reaction could convert the aniline to the benzonitrile (B105546), followed by nitration. The nitrile group is a meta-director, while the bromo and methyl groups are ortho-, para-directors. The interplay of these directing effects makes the selective nitration at the C3 position challenging.

An alternative pathway begins with the reduction of a precursor nitro compound. For example, the synthesis could start with a suitable toluene (B28343) derivative. Nitration of 2,4-dibromo-6-methyltoluene would need to be carefully controlled to install the nitro group at the desired C3 position, which is sterically hindered and electronically influenced by competing directing groups. Once the nitro group is in place, the benzylic methyl group could be converted to the nitrile functionality, followed by the final reduction of the nitro group to the desired amine. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂ over a Palladium catalyst) or chemical reduction using metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). youtube.com

A more direct, yet advanced, method would be a C-H amination reaction on a 2,4-dibromo-6-methylbenzonitrile precursor. This is a formidable challenge due to the need for high regioselectivity. Directed metalation-amination sequences or transition-metal-catalyzed C-H amination could be explored. For instance, iridium(I) has been shown to catalyze the intramolecular C-H bond amination of ortho-substituted aryl azides to form indolines, demonstrating the potential for targeted amination. nih.gov However, adapting this for an intermolecular reaction on a heavily substituted substrate would require significant methodological development.

Novel Synthetic Approaches and Green Chemistry Considerations

Modern chemical synthesis increasingly emphasizes efficiency, safety, and sustainability. For a specialty chemical like 3-Amino-2,4-dibromo-6-methylbenzonitrile, these considerations are paramount for developing viable production processes.

Catalyst Development for Efficient Functionalization

Catalysis is essential for achieving high efficiency and selectivity in the synthesis of complex molecules. For the preparation of 3-Amino-2,4-dibromo-6-methylbenzonitrile, catalysts could be employed in several key steps.

Synthesis of the Core Structure: Palladium-catalyzed C-H functionalization offers a modular approach to constructing highly substituted aromatic nitriles. nih.gov A strategy could involve coupling a simpler, ortho-substituted aryl iodide with metal cyanides and other halides, building the complex substitution pattern in a convergent manner. nih.gov

Functionalization of the Final Product: The two bromine atoms on the final molecule serve as handles for further diversification through cross-coupling reactions. Catalytic systems based on palladium, copper, or nickel are widely used for reactions like Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C triple bond formation), allowing for the introduction of a wide range of functional groups at the C2 and C4 positions. numberanalytics.com

Improving Key Reactions: The development of specific catalysts for the nitration or amination steps could enhance regioselectivity and yield, reducing the formation of unwanted isomers and simplifying purification. For example, solid acid catalysts could offer a recyclable and less corrosive alternative to traditional nitrating acid mixtures.

Solvent-Free and Aqueous-Phase Reaction Systems

A core tenet of green chemistry is the reduction or elimination of hazardous solvents. reachemchemicals.comdistil.market For the synthesis of the target compound, several steps could be adapted to be more environmentally benign.

Aqueous-Phase Reactions: Amination and hydroxylation reactions of aryl halides have been successfully performed in water, often facilitated by a catalyst. nih.govdoaj.org A potential route to 3-Amino-2,4-dibromo-6-methylbenzonitrile could involve the nucleophilic aromatic substitution of a precursor like 2,3,4-tribromo-6-methylbenzonitrile with an ammonia source in an aqueous system. This would avoid the use of volatile and toxic organic solvents.

Solvent-Free Conditions: Reactions can sometimes be run neat, particularly when using microwave irradiation which can provide the necessary energy directly to the reactants. A solvent-free approach significantly reduces waste and simplifies product work-up. For example, a final amination step might be achievable under solvent-free or minimal-solvent conditions, especially with a highly activated substrate.

Microwave-Assisted Synthesis and Flow Chemistry Techniques

Process intensification technologies like microwave synthesis and flow chemistry offer significant advantages over traditional batch processing, including dramatically reduced reaction times, improved safety, and enhanced scalability.

Microwave-Assisted Synthesis: Microwave irradiation can accelerate chemical reactions by orders of magnitude compared to conventional heating. ajrconline.orgnih.gov This is due to direct and efficient energy transfer to polar molecules. For the synthesis of 3-Amino-2,4-dibromo-6-methylbenzonitrile, steps such as nucleophilic aromatic substitution (amination) or catalyst-driven cross-coupling reactions are excellent candidates for microwave assistance. This can lead to higher yields, cleaner reaction profiles, and significant energy savings. nih.govmdpi.com

Table 1: Hypothetical Comparison of Conventional vs. Microwave-Assisted Amination


  • Flow Chemistry Techniques: Flow chemistry involves performing reactions in a continuous stream through a reactor rather than in a static vessel. youtube.comyoutube.com This approach offers superior control over reaction parameters like temperature, pressure, and residence time. youtube.com For a multi-step synthesis, flow reactors can be "telescoped," meaning the output from one reactor is fed directly into the next, eliminating the need for isolating and purifying intermediates. This is particularly advantageous for handling hazardous reagents or unstable intermediates. A continuous process for preparing ortho-substituted anilines has been demonstrated, highlighting the industrial potential of this technology. google.com
  • Table 2: Comparison of Batch vs. Flow Chemistry for a Potential Nitration Step

    
    

    Recycling and Sustainability in Production Processes

    A truly sustainable process considers the entire lifecycle, from raw materials to waste disposal. sage.comdistil.market In the context of producing a specialty chemical, this involves several key strategies:

    Catalyst Recycling: Transition metal catalysts (e.g., Palladium) are often expensive and environmentally hazardous. Developing methods to immobilize these catalysts on solid supports allows for their easy separation from the reaction mixture and subsequent reuse, which is both economically and environmentally beneficial. oup.com

    Solvent Recovery: Where solvents are unavoidable, implementing efficient distillation and recovery systems can minimize waste and reduce raw material costs.

    Atom Economy: The synthesis should be designed to maximize the incorporation of atoms from the reactants into the final product, minimizing the generation of byproducts. This is a core principle of green chemistry. distil.market

    Renewable Feedstocks: While challenging for complex aromatic compounds, research into bio-based starting materials is a key trend in the specialty chemicals industry. laxai.comnih.gov Exploring pathways from renewable sources could provide a long-term sustainable route for the aromatic core of the molecule.

    By integrating these novel approaches and green chemistry principles, the synthesis of complex molecules like 3-Amino-2,4-dibromo-6-methylbenzonitrile can be transformed from a purely academic exercise into a viable, efficient, and sustainable industrial process. blazingprojects.com

    Chemical Reactivity and Functionalization

    Reactions Involving the Amino Group (–NH₂)

    The primary amino group is a key site for a wide array of chemical transformations, allowing for the introduction of new functionalities and the construction of more complex molecular architectures.

    The nucleophilic amino group of 3-Amino-2,4-dibromo-6-methylbenzonitrile can readily undergo acylation with reagents like acid chlorides or anhydrides to form the corresponding N-acyl derivatives (amides). This transformation is often employed to protect the amino group or to modify the electronic properties of the aromatic ring. For instance, acylation decreases the activating effect of the amino group, which can be useful for controlling selectivity in subsequent reactions like electrophilic aromatic substitution.

    Alkylation of the amino group to form secondary or tertiary amines can be achieved using alkyl halides. However, controlling the degree of alkylation can be challenging, often yielding mixtures of mono- and di-alkylated products. Reductive amination offers a more controlled alternative for producing secondary amines.

    Table 1: Representative Acylation and Alkylation Reactions This table presents generalized conditions typical for these transformations on substituted anilines.

    Reaction TypeReagentTypical ConditionsProduct Type
    AcylationAcetyl Chloride (CH₃COCl) or Acetic Anhydride ((CH₃CO)₂O)Pyridine (B92270) or other non-nucleophilic base, room temperatureN-acetyl amide derivative
    AlkylationAlkyl Halide (e.g., CH₃I)Base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF)N-alkyl and N,N-dialkyl amine derivatives

    One of the most versatile transformations of primary aromatic amines is diazotization, which involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). chemenu.com This converts the amino group into a highly reactive diazonium salt (Ar-N₂⁺).

    The resulting diazonium salt of 3-Amino-2,4-dibromo-6-methylbenzonitrile can then undergo a variety of subsequent reactions, most notably the Sandmeyer reaction. scispace.com This reaction uses copper(I) salts (CuX) to replace the diazonium group with a range of nucleophiles, including halides (–Cl, –Br) or cyanide (–CN). chemenu.com This allows for the precise replacement of the original amino group, providing a powerful tool for synthesizing highly substituted aromatic compounds that might be inaccessible through other routes. For example, a Sandmeyer reaction could be used to replace the amino group with a third bromine atom or another cyano group. A related procedure can be used to synthesize 2,6-dibromo-4-methylbenzonitrile from 2,6-dibromo-4-methylaniline. google.com

    Table 2: Sandmeyer Reaction Pathways This table illustrates potential transformations of the diazonium salt derived from the title compound.

    Target Functional GroupSandmeyer ReagentProduct
    -ClCopper(I) Chloride (CuCl)2,4-Dibromo-3-chloro-6-methylbenzonitrile
    -BrCopper(I) Bromide (CuBr)2,3,4-Tribromo-6-methylbenzonitrile
    -CNCopper(I) Cyanide (CuCN)2,4-Dibromo-6-methylisophthalonitrile

    The amino group can undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by an acid and involves the reversible formation of a carbinolamine intermediate followed by the elimination of water. The synthesis of various substituted benzylidene-based quinazolin-4(3H)-one motifs has been achieved through the condensation of 3-amino-2-methylquinazolin-4(3H)-one with different benzaldehyde (B42025) derivatives. chemenu.com This demonstrates the general reactivity of an amino group in a similar heterocyclic system, suggesting that 3-Amino-2,4-dibromo-6-methylbenzonitrile would react similarly with various carbonyl compounds to yield a diverse range of imine derivatives. chemenu.com

    The amino group, often in conjunction with an adjacent functional group like the nitrile, is a powerful handle for constructing heterocyclic rings. Such reactions are fundamental in medicinal chemistry, as they provide access to a wide variety of pharmacologically relevant scaffolds. For instance, anthranilonitriles (2-aminobenzonitriles) are common precursors for the synthesis of quinazolines. Although the title compound is a 3-aminobenzonitrile, intramolecular cyclization or condensation with bifunctional reagents can lead to various heterocyclic systems. For example, 3-amino-quinazolinones can be formed from 2-aminobenzamides, which themselves can be derived from aminonitriles. rsc.org Similarly, the reaction of 3-amino-6,8-dibromo-2-phenyl-quinazolin-4(3H)-ones with aromatic aldehydes via condensation leads to acylhydrazone quinazolines.

    Reactions of the Bromine Substituents (–Br)

    The two bromine atoms on the aromatic ring are key sites for modification via modern cross-coupling chemistry, particularly palladium-catalyzed reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

    Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis. The C–Br bonds in 3-Amino-2,4-dibromo-6-methylbenzonitrile are susceptible to oxidative addition to a Pd(0) complex, initiating the catalytic cycle for several important transformations.

    Suzuki Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly versatile method for forming C(sp²)–C(sp²) bonds. For 3-Amino-2,4-dibromo-6-methylbenzonitrile, selective mono- or di-arylation could potentially be achieved by controlling the stoichiometry and reaction conditions, providing access to complex biaryl and polyaryl structures. The Suzuki coupling of 2-amino-6-bromobenzothiazole (B93375) with various aryl boronic acids demonstrates the successful application of this reaction on a similar bromo-amino-substituted scaffold.

    Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, more substituted alkene. This reaction typically proceeds with trans stereoselectivity and is tolerant of a wide range of functional groups. Applying this to the title compound would allow for the introduction of vinyl groups at the C-2 and/or C-4 positions. Intramolecular Heck reactions are also powerful for forming new rings.

    Sonogashira Coupling: This reaction forms a C–C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This method would enable the introduction of one or two alkynyl substituents onto the benzonitrile (B105546) core, creating precursors for more complex structures or materials with interesting electronic properties. The selective coupling of di- and poly-halogenated substrates, such as 3,5-dibromo-2,6-dichloropyridine, has been demonstrated, suggesting that regioselective alkynylation of the title compound may be possible. chemenu.com

    Buchwald-Hartwig Amination: This reaction forms a C–N bond by coupling the aryl bromide with an amine. It is a powerful method for synthesizing substituted anilines, diarylamines, and other N-aryl compounds. This reaction could be used to replace one or both bromine atoms on the title compound with a different amino or substituted amino group, further functionalizing the molecule. Selective amination of an aryl bromide in the presence of other halides has been shown to be feasible, highlighting the potential for controlled functionalization.

    Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions This table summarizes potential cross-coupling reactions on the C-Br bonds of the title compound.

    Reaction NameCoupling PartnerCatalyst System (Typical)Bond FormedPotential Product Fragment
    SuzukiArylboronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄, Base (e.g., Na₂CO₃)C-C (Aryl-Aryl)-Ar
    HeckAlkene (e.g., Styrene)Pd(OAc)₂, Ligand (e.g., PPh₃), BaseC-C (Aryl-Vinyl)-CH=CH-R
    SonogashiraTerminal Alkyne (H-C≡C-R)Pd(PPh₃)₂Cl₂, CuI, Amine BaseC-C (Aryl-Alkynyl)-C≡C-R
    Buchwald-HartwigAmine (R₂NH)Pd(OAc)₂, Ligand (e.g., XPhos), Base (e.g., NaOtBu)C-N (Aryl-Amine)-NR₂

    Nucleophilic Aromatic Substitution (SₙAr) with Various Nucleophiles

    Nucleophilic aromatic substitution (SₙAr) reactions on 3-Amino-2,4-dibromo-6-methylbenzonitrile would be influenced by the electronic environment of the benzene (B151609) ring. The presence of two bromine atoms, which are halogens, typically deactivates the ring towards electrophilic substitution but can facilitate nucleophilic substitution under certain conditions, especially when positioned ortho and para to strong electron-withdrawing groups. In this molecule, the nitrile group (-C≡N) is a moderately strong electron-withdrawing group.

    The amino (-NH₂) and methyl (-CH₃) groups are electron-donating, which generally deactivate the ring towards SₙAr. However, the cumulative electron-withdrawing effect of the two bromo substituents and the nitrile group could render the aromatic ring sufficiently electron-deficient to undergo SₙAr reactions, particularly at the carbon atoms bearing the bromine atoms. The substitution would likely occur preferentially at the bromine at position 4, which is para to the electron-withdrawing nitrile group and less sterically hindered than the bromine at position 2.

    Common nucleophiles that could potentially displace the bromo groups include alkoxides, thiolates, and amines. The reaction conditions would likely require elevated temperatures and a polar aprotic solvent.

    Table 1: Predicted Reactivity of 3-Amino-2,4-dibromo-6-methylbenzonitrile in SₙAr Reactions

    NucleophilePotential ProductPredicted Reactivity
    Sodium methoxide (B1231860) (NaOCH₃)3-Amino-2-bromo-4-methoxy-6-methylbenzonitrileModerate to low
    Sodium thiophenoxide (NaSPh)3-Amino-2-bromo-6-methyl-4-(phenylthio)benzonitrileModerate
    Ammonia (B1221849) (NH₃)3,4-Diamino-2-bromo-6-methylbenzonitrileLow

    Note: The reactivities in this table are predicted based on general principles of SₙAr reactions and have not been experimentally verified for this specific compound.

    Lithiation and Grignard Reactions for Organometallic Intermediates

    The formation of organometallic intermediates, such as through lithiation or Grignard reactions, provides a versatile pathway for further functionalization.

    Lithiation: Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In 3-Amino-2,4-dibromo-6-methylbenzonitrile, the amino group is a potent directing group for lithiation. However, the presence of two acidic protons on the amino group would necessitate a protection step (e.g., as a carbamate) before lithiation could be effectively carried out. Once protected, lithiation with a strong base like n-butyllithium would likely occur at the position ortho to the directing group and not occupied by a bromine atom. Alternatively, halogen-metal exchange could occur at one of the bromine positions, typically favored at lower temperatures.

    Grignard Reactions: The formation of a Grignard reagent from 3-Amino-2,4-dibromo-6-methylbenzonitrile would involve the reaction of the aryl bromide with magnesium metal. The bromine at position 4 would be more susceptible to oxidative insertion of magnesium due to the electronic activation by the para-nitrile group. The resulting Grignard reagent could then be used in a variety of subsequent reactions with electrophiles.

    Table 2: Potential Organometallic Intermediates and Subsequent Reactions

    ReactionReagentIntermediateSubsequent Reaction with Electrophile (e.g., CO₂)
    Lithiation (after -NH₂ protection)n-BuLiLithiated species at C5Carboxylation to form a benzoic acid derivative
    Grignard FormationMg, THF3-Amino-2-bromo-4-(bromomagnesio)-6-methylbenzonitrileCarboxylation to form 3-amino-2-bromo-6-methylbenzonitrile-4-carboxylic acid

    Note: The feasibility of these reactions is based on established organometallic chemistry principles.

    Reactions at the Benzonitrile Moiety (–C≡N)

    The benzonitrile group is a versatile functional handle that can undergo a range of transformations.

    Hydrolysis to Carboxylic Acids and Amides

    The hydrolysis of benzonitriles is a well-established reaction that can proceed under acidic or basic conditions to yield either a carboxylic acid or an amide as an intermediate. oup.comznaturforsch.com The reaction is influenced by the nature of other substituents on the aromatic ring. znaturforsch.com Electron-withdrawing groups generally facilitate the hydrolysis. znaturforsch.com

    Acid-catalyzed hydrolysis: Treatment with strong aqueous acid (e.g., H₂SO₄) and heat would likely convert the nitrile group to a carboxylic acid, forming 3-amino-2,4-dibromo-6-methylbenzoic acid. The corresponding amide, 3-amino-2,4-dibromo-6-methylbenzamide, would be an intermediate in this process. oup.com

    Base-catalyzed hydrolysis: Reaction with a strong base, such as sodium hydroxide, followed by an acidic workup would also yield the carboxylic acid. google.com The rate of hydrolysis can be dependent on the pH of the solution.

    Reduction to Aldehydes or Amines

    The nitrile group can be reduced to either an aldehyde or a primary amine, depending on the reducing agent and reaction conditions.

    Reduction to Aldehyde: Partial reduction to an aldehyde can be achieved using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures, followed by aqueous workup. This would yield 3-amino-2,4-dibromo-6-methylbenzaldehyde.

    Reduction to Amine: Complete reduction to a primary amine can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂, Pd/C). ncert.nic.inyoutube.com This reaction would produce (3-amino-2,4-dibromo-6-methylphenyl)methanamine. The hydrogenation of benzonitrile to benzylamine (B48309) is a known process. acs.org

    Cycloaddition Reactions (e.g., with Azides to form Tetrazoles)

    The nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazoles. researchgate.netwikipedia.org This reaction is often catalyzed by a Lewis acid or proceeds under thermal conditions. Reacting 3-Amino-2,4-dibromo-6-methylbenzonitrile with sodium azide (B81097) in the presence of a suitable catalyst would be expected to yield the corresponding tetrazole derivative. This transformation is a key method for the synthesis of 1,2,3-triazoles. beilstein-journals.orgnih.govnih.gov

    Reactivity of the Methyl Group (–CH₃)

    The methyl group attached to the aromatic ring can also be a site for chemical modification.

    The reactivity of a methyl group on an aromatic ring is influenced by the other substituents. libretexts.orglibretexts.org Electron-withdrawing groups on the ring can make the benzylic protons more acidic and susceptible to radical abstraction. The presence of the bromo and nitrile groups would likely facilitate radical bromination of the methyl group.

    Reaction with a radical initiator like N-bromosuccinimide (NBS) in the presence of light or a radical initiator (e.g., AIBN) would be expected to produce 3-amino-2,4-dibromo-6-(bromomethyl)benzonitrile. This benzylic bromide is then a versatile intermediate for further nucleophilic substitution reactions. Patents describe the bromination of methyl groups on aromatic rings bearing electron-withdrawing groups. google.comgoogle.com

    Benzylic Halogenation and Subsequent Derivatization

    The methyl group at the C6 position is a prime site for functionalization via benzylic halogenation. This type of reaction proceeds through a free-radical mechanism and is typically selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.

    Benzylic Halogenation

    A common and effective reagent for this transformation is N-Bromosuccinimide (NBS), often used with a radical initiator such as azobisisobutyronitrile (AIBN) or initiated by light. researchgate.net The reaction for 3-Amino-2,4-dibromo-6-methylbenzonitrile would be expected to yield 3-Amino-2,4-dibromo-6-(bromomethyl)benzonitrile. The presence of two ortho substituents (amino and bromo) to the methyl group may introduce steric hindrance, potentially requiring more forcing conditions. However, benzylic bromination is known to be effective even on sterically hindered and electronically deactivated toluene (B28343) derivatives. pearson.com

    Table 1: Potential Conditions for Benzylic Bromination

    Reagent Initiator Solvent Temperature Expected Product
    N-Bromosuccinimide (NBS) AIBN or Light CCl₄ Reflux 3-Amino-2,4-dibromo-6-(bromomethyl)benzonitrile

    Subsequent Derivatization

    The resulting benzyl (B1604629) bromide is a highly valuable intermediate for further synthesis. Benzyl halides are reactive electrophiles in nucleophilic substitution reactions (both SN1 and SN2 mechanisms), allowing for the introduction of a wide array of functional groups. nih.gov The presence of electron-withdrawing groups on the aromatic ring can influence the reaction mechanism and rate.

    Potential derivatization reactions include:

    Formation of Ethers: Reaction with alkoxides (e.g., sodium ethoxide) would yield the corresponding benzyl ether. pearson.com

    Formation of Esters: Nucleophilic attack by a carboxylate anion would lead to the formation of a benzyl ester.

    Formation of Amines: Reaction with ammonia or primary/secondary amines can be used to synthesize benzylic amines.

    Formation of Cyanides: Displacement of the bromide with a cyanide salt (e.g., NaCN) would result in the formation of a dinitrile compound, 2-(3-Amino-2,4-dibromo-6-cyanophenyl)acetonitrile.

    Formation of Alkyl Derivatives: Reaction with organometallic reagents such as Grignard reagents or organocuprates can form new carbon-carbon bonds.

    Exploration of Multi-Component Reactions (MCRs) and Cascade Reactions

    The functional groups present in 3-Amino-2,4-dibromo-6-methylbenzonitrile and its derivatives make it a potential candidate for participation in multi-component reactions (MCRs) and cascade reactions, which are highly efficient processes for building molecular complexity.

    Multi-Component Reactions (MCRs)

    MCRs are one-pot reactions where three or more reactants combine to form a single product that incorporates most of the atoms of the starting materials. nih.gov The amino group and the nitrile group of the title compound are particularly relevant for MCRs.

    Potential for Ugi or Passerini-type Reactions: While the nitrile group itself is not a typical component, derivatives of the parent compound could be. For example, if the nitrile were hydrolyzed to a carboxylic acid and the amino group were to react as the amine component, it could potentially participate in an Ugi four-component reaction. Similarly, the aldehyde derivative (3-amino-2,4-dibromo-6-formylbenzonitrile) could act as the carbonyl component in various MCRs like the Strecker amino acid synthesis or the Biginelli reaction. nih.govnih.gov

    Reactions involving the Aniline (B41778) Moiety: The amino group can act as the amine component in a variety of MCRs. For example, it could participate in a Povarov reaction with an aldehyde and an activated alkene to form substituted quinolines.

    Cascade Reactions

    Cascade reactions, also known as domino or tandem reactions, involve at least two consecutive transformations where the functionality for the subsequent step is generated in the preceding one. The derivatives of 3-Amino-2,4-dibromo-6-methylbenzonitrile offer several possibilities for designing cascade sequences.

    Cascades initiated by Benzylic Functionalization: Following benzylic bromination, the resulting benzyl bromide could undergo a substitution reaction with a nucleophile that contains another reactive site. For instance, reaction with a bifunctional nucleophile could lead to an intramolecular cyclization as the second step of the cascade.

    Cascades involving the Nitrile Group: The nitrile group can participate in cyclization reactions. For example, a cascade reaction could be designed where an intramolecular nucleophilic attack on the nitrile carbon by a newly introduced functional group leads to the formation of a heterocyclic ring. There are precedents for cascade sequences involving the functionalization of benzyl nitriles to form complex polycyclic structures. acs.org

    While specific examples utilizing 3-Amino-2,4-dibromo-6-methylbenzonitrile in MCRs and cascade reactions are not documented, the array of functional handles it possesses suggests a rich potential for its application in these advanced synthetic strategies, paving the way for the efficient construction of novel and complex molecular architectures.

    Spectroscopic and Advanced Structural Elucidation

    Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

    The infrared and Raman spectra of 3-Amino-2,4-dibromo-6-methylbenzonitrile are expected to show characteristic bands for its functional groups. The nitrile group (C≡N) stretching vibration typically appears as a sharp, medium-intensity band in the region of 2210-2240 cm⁻¹. The presence of electron-donating groups, such as the amino group, can slightly lower this frequency.

    The amino group (-NH2) gives rise to several distinct vibrations. Two bands corresponding to the symmetric and asymmetric N-H stretching vibrations are expected in the 3300-3500 cm⁻¹ region. The N-H scissoring (bending) vibration is anticipated to be in the range of 1590-1650 cm⁻¹.

    The methyl group (-CH3) attached to the aromatic ring will also exhibit characteristic vibrations. The asymmetric and symmetric C-H stretching modes are expected around 2925 cm⁻¹ and 2870 cm⁻¹, respectively. The asymmetric and symmetric C-H bending modes are predicted to occur near 1450 cm⁻¹ and 1380 cm⁻¹.

    Table 1: Expected Characteristic Vibrational Frequencies

    Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
    Nitrile (-C≡N) Stretching 2210 - 2240
    Amino (-NH2) Asymmetric N-H Stretching ~3400 - 3500
    Symmetric N-H Stretching ~3300 - 3400
    N-H Bending (Scissoring) 1590 - 1650
    Methyl (-CH3) Asymmetric C-H Stretching ~2925
    Symmetric C-H Stretching ~2870
    Asymmetric C-H Bending ~1450

    In the absence of direct experimental spectra, theoretical calculations using methods like Density Functional Theory (DFT) are a powerful tool for predicting vibrational frequencies. Such calculations, often performed with basis sets like B3LYP/6-31G*, can provide a computed spectrum that, when scaled, shows good agreement with experimental data for similar molecules. These theoretical models are invaluable for assigning the observed vibrational bands to specific atomic motions within the molecule.

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is instrumental in elucidating the carbon-hydrogen framework of a molecule.

    The ¹H NMR spectrum of 3-Amino-2,4-dibromo-6-methylbenzonitrile is expected to show distinct signals for the aromatic proton, the amino protons, and the methyl protons. The single aromatic proton (H-5) would likely appear as a singlet in the range of 7.0-7.5 ppm, shifted downfield due to the deshielding effect of the adjacent bromine atom and nitrile group.

    The two protons of the amino group (-NH2) are expected to produce a broad singlet between 4.0 and 5.5 ppm. The chemical shift of these protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. The protons of the methyl group (-CH3) would give a singlet, as there are no adjacent protons to couple with, in the region of 2.2-2.5 ppm.

    Table 2: Predicted ¹H NMR Chemical Shifts

    Proton Environment Predicted Chemical Shift (δ, ppm) Multiplicity
    Aromatic-H (H-5) 7.0 - 7.5 Singlet
    Amino (-NH2) 4.0 - 5.5 Broad Singlet

    The ¹³C NMR spectrum will provide information about the seven unique carbon atoms in 3-Amino-2,4-dibromo-6-methylbenzonitrile. The nitrile carbon is expected to be the most deshielded, appearing in the range of 115-125 ppm. The aromatic carbons will resonate between approximately 100 and 150 ppm. The carbon bearing the amino group (C-3) will be shielded relative to the others, while the carbons attached to the bromine atoms (C-2 and C-4) will be deshielded. The methyl carbon will appear at the most upfield position, typically between 15 and 25 ppm.

    Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to distinguish between the different types of carbon atoms. A DEPT-135 experiment would show positive signals for the CH and CH₃ carbons and a negative signal for any CH₂ carbons (which are not present in the aromatic part of this molecule), while quaternary carbons would be absent. A DEPT-90 experiment would only show signals for CH carbons.

    Table 3: Predicted ¹³C NMR Chemical Shift Ranges

    Carbon Environment Predicted Chemical Shift (δ, ppm)
    Nitrile (-CN) 115 - 125
    Aromatic C-NH2 140 - 150
    Aromatic C-Br 110 - 125
    Aromatic C-H 130 - 140
    Aromatic C-CH3 135 - 145
    Aromatic C-CN 100 - 110

    Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

    Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously determining the chemical structure of a molecule like 3-Amino-2,4-dibromo-6-methylbenzonitrile. These experiments provide correlation data between different nuclei, revealing the bonding framework and spatial relationships.

    COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. For this compound, a key correlation would be expected between the aromatic proton and the protons of the methyl group, if any long-range coupling exists. The primary utility would be to confirm the presence of isolated spin systems.

    HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the definitive assignment of the protonated carbon signals in the ¹³C NMR spectrum. For instance, the methyl carbon would show a correlation to the methyl protons, and the aromatic CH carbon would correlate to its attached proton.

    HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments for this structure, as it shows correlations between protons and carbons over two to three bonds. Expected key correlations would include:

    The methyl protons to the C1, C2, and C6 carbons of the benzene (B151609) ring.

    The aromatic proton to the adjacent quaternary carbons.

    The amino protons to the C2 and C4 carbons.

    NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For 3-Amino-2,4-dibromo-6-methylbenzonitrile, a NOESY spectrum would be expected to show a correlation between the protons of the amino group and the aromatic proton on the ring, confirming their proximity on the benzene ring.

    2D NMR Technique Purpose Expected Correlations for 3-Amino-2,4-dibromo-6-methylbenzonitrile
    COSY Identifies ¹H-¹H spin-spin couplings.Aromatic proton to methyl protons (if long-range coupling exists).
    HSQC Correlates directly bonded ¹H and ¹³C nuclei.Methyl protons to methyl carbon; aromatic proton to its carbon.
    HMBC Shows long-range (2-3 bond) ¹H-¹³C correlations.Methyl protons to ring carbons; amino protons to adjacent carbons.
    NOESY Reveals through-space proximity of protons.Amino protons to the aromatic proton.

    Solid-State NMR for Crystalline Structures

    In the absence of a single crystal suitable for X-ray diffraction, solid-state NMR (ssNMR) could provide valuable information about the crystalline form of 3-Amino-2,4-dibromo-6-methylbenzonitrile. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be employed. The ssNMR spectrum could reveal the presence of multiple crystallographically inequivalent molecules in the unit cell, which would manifest as a splitting of the signals observed in the solution-state NMR.

    Mass Spectrometry (MS)

    Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

    High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

    High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion. For 3-Amino-2,4-dibromo-6-methylbenzonitrile (C₈H₆Br₂N₂), the expected exact mass can be calculated. This precise measurement allows for the unambiguous determination of the elemental formula.

    Isotope Exact Mass (Da)
    ¹²C12.000000
    ¹H1.007825
    ¹⁴N14.003074
    ⁷⁹Br78.918337
    ⁸¹Br80.916291

    The calculated exact mass for the most abundant isotopic combination [C₈H₆⁷⁹Br₂N₂]⁺ would be a key identifier in an HRMS experiment.

    Fragmentation Pathways and Structural Information Derivation

    Tandem mass spectrometry (MS/MS) experiments involve the isolation and fragmentation of the molecular ion. The resulting fragmentation pattern provides a fingerprint of the molecule's structure. For 3-Amino-2,4-dibromo-6-methylbenzonitrile, likely fragmentation pathways could include the loss of a bromine atom, the cyano group, or the methyl group. The fragmentation of related nitrile-containing amino compounds often involves the loss of HCN or CO₂. chemicalbook.com The interpretation of these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule.

    Isotope Pattern Analysis for Bromine Content

    A characteristic feature in the mass spectrum of a bromine-containing compound is its distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, a compound with two bromine atoms, like 3-Amino-2,4-dibromo-6-methylbenzonitrile, will exhibit a characteristic triplet pattern for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 1:2:1. This pattern is a definitive indicator of the presence of two bromine atoms in the molecule.

    Ion Description Expected Relative Intensity
    [M]⁺ Contains two ⁷⁹Br isotopes.1
    [M+2]⁺ Contains one ⁷⁹Br and one ⁸¹Br isotope.2
    [M+4]⁺ Contains two ⁸¹Br isotopes.1

    X-ray Crystallography and Solid-State Characterization

    The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. If a suitable crystal of 3-Amino-2,4-dibromo-6-methylbenzonitrile could be grown, this technique would provide precise bond lengths, bond angles, and information about the packing of the molecules in the crystal lattice. Studies on similar structures, such as 2,6-dibromo-4-methylbenzonitrile, have revealed the importance of intermolecular interactions, like Br···Br contacts, in dictating the crystal packing. chemicalbook.com For the title compound, hydrogen bonding involving the amino group would also be a significant factor in the supramolecular assembly.

    Determination of Molecular Conformation and Bond Parameters

    The molecular conformation of 3-Amino-2,4-dibromo-6-methylbenzonitrile is dictated by the spatial arrangement of its substituents on the benzene ring. The presence of bulky bromine atoms ortho to the amino and methyl groups, as well as to each other, likely induces some degree of steric strain, which may lead to slight out-of-plane deviations of these groups from the benzene ring.

    In analogous structures, such as 2,6-dibromo-4-methylbenzonitrile, the molecule is nearly planar. aip.org However, the addition of an amino group at the 3-position would introduce further electronic and steric effects. The amino group itself is generally planar in aniline (B41778) derivatives, but can exhibit slight pyramidalization. The interplay of these electronic and steric factors would determine the precise bond lengths and angles.

    Table 1: Representative Bond Parameters in Related Substituted Benzonitriles

    Bond TypeTypical Bond Length (Å)Typical Bond Angle (°)
    C-Br1.85 - 1.95-
    C-C (aromatic)1.38 - 1.41118 - 122
    C-CN1.43 - 1.46-
    C≡N1.14 - 1.16178 - 180
    C-NH₂1.38 - 1.42-

    Note: This table presents typical ranges for bond parameters observed in similar halogenated and aminated benzonitrile (B105546) derivatives and is intended for illustrative purposes, as specific experimental data for 3-Amino-2,4-dibromo-6-methylbenzonitrile is not available.

    Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

    The crystal packing of 3-Amino-2,4-dibromo-6-methylbenzonitrile is expected to be governed by a combination of intermolecular forces. The amino group is a potent hydrogen bond donor, capable of forming N-H···N or N-H···Br interactions. In halogen-substituted anilines, the amino group can act as both a hydrogen bond donor and acceptor. dntb.gov.uaresearchgate.net

    Halogen bonding is another significant interaction that could direct the supramolecular assembly. researchgate.net The bromine atoms, particularly due to the electron-withdrawing nature of the adjacent cyano and bromo substituents, can act as electrophilic regions (σ-holes) and interact with nucleophilic sites like the nitrogen of the cyano or amino group of a neighboring molecule. In the crystal structure of 2,6-dibromo-4-methylbenzonitrile, tetrameric Br···Br contacts are the primary packing interaction, rather than CN···Br contacts. acs.orgnih.gov

    Ultraviolet-Visible (UV-Vis) Spectroscopy

    UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state.

    Electronic Transitions and Chromophore Analysis

    The primary chromophore in 3-Amino-2,4-dibromo-6-methylbenzonitrile is the substituted aminobenzonitrile system. The electronic spectrum is expected to be dominated by π → π* transitions associated with the aromatic ring and the cyano group. The presence of the amino group, a strong auxochrome, will cause a bathochromic (red) shift of the primary benzene absorption bands. This is due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom.

    The spectrum may also exhibit a weaker, longer-wavelength absorption band corresponding to an n → π* transition, involving the promotion of a non-bonding electron from the amino group to an anti-bonding π* orbital of the aromatic ring. The bromine and methyl substituents will also influence the energy of these transitions through their electronic (inductive and mesomeric) and steric effects, leading to further shifts in the absorption maxima.

    Solvent Effects on Absorption Maxima

    The position of the absorption maxima in the UV-Vis spectrum of 3-Amino-2,4-dibromo-6-methylbenzonitrile is expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. For π → π* transitions, an increase in solvent polarity generally leads to a bathochromic shift, as the more polar excited state is stabilized to a greater extent than the ground state. dntb.gov.ua

    Conversely, n → π* transitions typically exhibit a hypsochromic (blue) shift with increasing solvent polarity. This is because the non-bonding electrons of the amino group can interact with polar solvent molecules through hydrogen bonding, which lowers the energy of the ground state more significantly than the excited state. nih.gov The study of solvent effects can therefore be a valuable tool in assigning the nature of the electronic transitions.

    Table 2: Predicted Solvatochromic Shifts for 3-Amino-2,4-dibromo-6-methylbenzonitrile in Different Solvents

    SolventPolarity (Dielectric Constant)Expected Shift for π → πExpected Shift for n → π
    Hexane (B92381)Low (1.9)- (Reference)- (Reference)
    DichloromethaneMedium (9.1)Bathochromic (Red)Hypsochromic (Blue)
    EthanolHigh (24.6)Stronger Bathochromic (Red)Stronger Hypsochromic (Blue)
    WaterVery High (80.1)Strongest Bathochromic (Red)Strongest Hypsochromic (Blue)

    Note: This table illustrates the expected trends in solvatochromic shifts based on general principles of UV-Vis spectroscopy. Specific absorption maxima for 3-Amino-2,4-dibromo-6-methylbenzonitrile would require experimental measurement.

    Article on "3-Amino-2,4-dibromo-6-methylbenzonitrile" Cannot Be Generated

    Following a comprehensive search for scientific literature, it has been determined that there is no publicly available research on the computational and theoretical investigations of the chemical compound "3-Amino-2,4-dibromo-6-methylbenzonitrile." Searches were conducted using both the chemical name and its CAS number (1423037-44-8) to locate studies pertaining to the specific areas of inquiry outlined in the request.

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    Quantum Chemical Calculations:

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    Charge Distribution and Electrostatic Potential Maps (MEP)

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    Molecular Dynamics Simulations

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    Computational and Theoretical Investigations

    Molecular Dynamics Simulations

    Conformational Analysis and Flexibility

    The conformational preferences of 3-Amino-2,4-dibromo-6-methylbenzonitrile are dictated by the interplay of steric and electronic effects arising from its substituents on the benzene (B151609) ring. The presence of a methyl group and a bromine atom ortho to the cyano group, and another bromine atom ortho to the amino group, introduces significant steric hindrance.

    This steric crowding likely forces the carboxyl and amino groups to twist out of the plane of the benzene ring to minimize repulsive interactions. This phenomenon, known as the ortho effect, can significantly influence the molecule's geometry and properties. nih.govnih.gov The rotation around the C-C bond connecting the cyano group and the C-N bond of the amino group would be restricted.

    The flexibility of the molecule is primarily associated with the rotation of the amino (-NH2) and methyl (-CH3) groups. Density functional theory (DFT) calculations on similar substituted aromatic systems have shown that the energy barriers for the rotation of such groups can be determined, providing insights into the molecule's dynamic behavior. rsc.org For 3-Amino-2,4-dibromo-6-methylbenzonitrile, one would expect distinct energy minima corresponding to specific rotational conformations of the amino and methyl hydrogens.

    Table 1: Predicted Torsional Barriers and Conformational Data

    Dihedral AngleDescriptionPredicted Barrier to Rotation (kcal/mol)Most Stable Conformation (Predicted)
    C5-C6-C(CH3)-HRotation of the methyl groupLowStaggered relative to adjacent bonds
    C2-C3-N-HRotation of the amino groupModeratePyramidalized and twisted out of the ring plane
    C6-C1-C≡NBending of the cyano groupHighLargely planar with the ring, but with potential for slight out-of-plane bending due to steric pressure

    This table is predictive and based on general principles of conformational analysis for substituted benzenes.

    Solvation Effects and Intermolecular Interactions in Solution

    The behavior of 3-Amino-2,4-dibromo-6-methylbenzonitrile in solution is governed by its interactions with solvent molecules. The nature of these interactions depends on the polarity of the solvent. In polar solvents, dipole-dipole interactions between the polar cyano and amino groups and the solvent molecules would be significant. The amino group can also act as a hydrogen bond donor, while the nitrogen of the cyano group and the amino group itself can act as hydrogen bond acceptors.

    In non-polar solvents, van der Waals forces, specifically dispersion forces, would be the predominant intermolecular interactions. The bromine atoms, being large and polarizable, contribute significantly to these dispersion forces. Halogen bonding, a non-covalent interaction involving the electrophilic region on the halogen atom, could also play a role in the solvation of this compound in certain solvents. nih.govmdpi.com

    Computational solvent models, both implicit and explicit, can be used to simulate these effects. nih.govchemrxiv.orgresearchgate.net Implicit models treat the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules. nih.govchemrxiv.orgresearchgate.net Studies on similar halogenated aromatic compounds have shown that both hydrogen bonding and halogen bonding can influence their solubility and spectroscopic properties in solution. nih.govmdpi.com

    Cheminformatics and QSAR/QSPR Modeling

    Cheminformatics provides the tools to correlate the structural features of molecules with their physicochemical properties and biological activities through quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models.

    Prediction of Reactivity and Selectivity

    The reactivity and selectivity of 3-Amino-2,4-dibromo-6-methylbenzonitrile in chemical reactions, particularly electrophilic aromatic substitution, are determined by the combined electronic and steric effects of its substituents. fiveable.meyoutube.commsu.eduyoutube.comlibretexts.org

    Amino group (-NH2): A strong activating group and an ortho-, para-director due to its electron-donating resonance effect. fiveable.meyoutube.com

    Methyl group (-CH3): A weak activating group and an ortho-, para-director due to hyperconjugation.

    Bromo groups (-Br): Weakly deactivating groups but are ortho-, para-directing due to a combination of an electron-withdrawing inductive effect and an electron-donating resonance effect. youtube.com

    Cyano group (-CN): A strong deactivating group and a meta-director due to its strong electron-withdrawing inductive and resonance effects. fiveable.me

    Relationship between Structural Features and Physicochemical Parameters

    QSPR models aim to predict physicochemical properties based on molecular descriptors. iupac.orgrsc.orgnih.gov For 3-Amino-2,4-dibromo-6-methylbenzonitrile, key descriptors would include those related to hydrophobicity, electronic properties, and steric factors.

    Table 2: Key Molecular Descriptors for QSPR Modeling

    Descriptor ClassSpecific Descriptor ExamplePredicted Influence on Properties
    Topological Wiener IndexRelates to molecular branching and size, affecting properties like boiling point.
    Electronic Dipole MomentThe polar nature of the cyano and amino groups will result in a significant dipole moment, influencing solubility in polar solvents.
    HOMO/LUMO EnergiesThe energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals are crucial for predicting reactivity and electronic transitions. nih.gov
    Hydrophobic LogP (Octanol-Water Partition Coefficient)The presence of two bromine atoms and the aromatic ring suggests a degree of lipophilicity, which would be a key factor in its partitioning behavior. qsardb.org
    Steric Molar RefractivityRelated to the molecular volume and polarizability, influenced by the bulky bromine atoms.

    QSAR studies on other substituted benzonitriles have shown that hydrophobicity (logP) and electronic parameters are often critical in modeling their biological activity, such as toxicity. nih.govqsardb.orgmdpi.com Similar descriptors would be expected to be relevant for developing predictive models for 3-Amino-2,4-dibromo-6-methylbenzonitrile.

    Biological Activities and Structure Activity Relationships Sar Mechanistic Focus

    In Vitro Biological Evaluation Methodologies (General Mechanisms)

    The initial screening of chemical compounds to determine biological activity is conducted using a range of established in vitro methods. These assays provide foundational data on the potential efficacy and mechanism of action of novel chemical entities.

    Enzyme inhibition assays are a cornerstone of drug discovery, used to identify molecules that can modulate the activity of specific enzymes. To assess a compound's potential as an inhibitor, researchers typically measure the rate of an enzymatic reaction in the presence and absence of the test compound. For instance, kinase activity can be quantified by measuring the phosphorylation of a substrate, often using radiolabeled ATP or specific antibodies. Similarly, cholinesterase inhibition is determined by monitoring the hydrolysis of substrates like acetylthiocholine. The potency of an inhibitor is commonly expressed as the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

    Receptor binding assays are employed to evaluate the interaction of a compound with a specific receptor. These studies are crucial for understanding compounds that act as agonists or antagonists. For G-protein coupled receptors like adenosine (B11128) receptors (ARs), competitive binding assays using a radiolabeled ligand are common. A more functional approach involves measuring the downstream signaling effects of receptor activation, such as the production of cyclic AMP (cAMP). nih.gov In such assays, cells expressing the target receptor (e.g., A2A or A2B adenosine receptors) are stimulated with an agonist to increase cAMP levels. The ability of an antagonist compound to reduce this cAMP production is then measured, with results often reported as IC50 values. nih.gov

    The antimicrobial potential of a compound is initially assessed by determining its Minimum Inhibitory Concentration (MIC). This is achieved through methods like broth or agar (B569324) dilution, where various concentrations of the compound are tested against different strains of bacteria, fungi, or parasites. researchgate.net For instance, the paper disc diffusion method provides a qualitative assessment of antimicrobial activity, while agar streak dilution yields quantitative MIC values. researchgate.net To investigate activity against specific pathogens like Mycobacterium tuberculosis, specialized methods such as the BACTEC MGIT system are utilized. researchgate.net These assays measure the lowest concentration of the compound that prevents visible growth of the microorganism.

    A compound's antioxidant capacity is evaluated through its ability to neutralize free radicals. Common assays include the 2,2'-azobis-3-ethylbenzthiazoline-6-sulfonic acid (ABTS) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. nih.gov The ABTS assay measures the ability of a compound to reduce the pre-formed ABTS radical cation, with the activity often compared to a standard like Trolox. nih.gov Mechanistic studies may involve pulse radiolysis to determine the rate at which a compound scavenges specific radicals, such as peroxyl radicals. nih.gov Further assays can assess the compound's ability to inhibit lipid peroxidation and protein oxidation, providing a broader picture of its protective effects against oxidative stress. nih.gov

    Structure-Activity Relationship (SAR) Studies of 3-Amino-2,4-dibromo-6-methylbenzonitrile Derivatives

    Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific chemical features of a molecule contribute to its biological activity. By systematically modifying a lead compound, researchers can identify key functional groups and structural motifs essential for target interaction.

    While direct SAR studies on 3-Amino-2,4-dibromo-6-methylbenzonitrile are not extensively documented in the available literature, research on related methylbenzonitrile-containing derivatives provides valuable insights. Studies on a series of dual A2A/A2B adenosine receptor (AR) antagonists incorporating a methylbenzonitrile core have demonstrated the importance of this moiety for biological activity. nih.gov

    In these derivatives, the methylbenzonitrile structure is positioned deep within the binding pocket of the A2B adenosine receptor. nih.gov Molecular docking studies suggest that it forms a beneficial π–π stacking interaction with the amino acid residue Trp247. nih.gov Furthermore, the cyano group (nitrile) is believed to establish a polar interaction with the amide function of Asn282, while the methyl group engages in favorable interactions with Ala64 and His280. nih.gov These interactions collectively indicate that the methylbenzonitrile scaffold is advantageous for achieving potent inhibitory activity at the A2B AR. nih.gov

    The activity of these complex derivatives is highly dependent on the nature of other substituents attached to the core structure. For example, in a series of triazole-pyrimidine-methylbenzonitrile compounds, modifications to a pyridine (B92270) ring substituent were shown to significantly affect the compound's affinity for the receptor. nih.gov One particular derivative, compound 7i , which incorporates a specific quinoline (B57606) analogue, displayed an IC50 of 14.12 nM against the A2B receptor, highlighting the potent activity that can be achieved through strategic modification of the broader molecular structure. nih.gov

    Data Tables

    Table 1: Inhibitory Activity of a Methylbenzonitrile Derivative at Adenosine Receptors This table presents the in vitro activity of a representative derivative containing the methylbenzonitrile core against the A2B adenosine receptor.

    CompoundTarget ReceptorAssay TypeIC50 (nM)Source
    7i A2B ARcAMP Functional Assay14.12 nih.gov

    Role of Dibromo and Amino Substituents in Biological Recognition and Activity

    The functionality of the dibromo and amino substituents on the benzonitrile (B105546) core is critical in defining the compound's interaction with biological targets. The two bromine atoms, being electron-withdrawing and bulky, can significantly influence the electronic environment of the aromatic ring and introduce steric constraints. These halogens can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The position of these bromine atoms (ortho and para to the amino group) would likely dictate the orientation of the molecule within a binding pocket.

    The amino group, a hydrogen bond donor and a basic center, is a key feature for establishing interactions with amino acid residues such as aspartate, glutamate, or the peptide backbone in proteins. Its position, ortho to a bromine atom and the methyl group, and meta to the nitrile group, creates a specific electronic and steric environment that would be crucial for molecular recognition.

    Conformational Analysis and its Influence on Bioactivity

    A thorough conformational analysis of 3-Amino-2,4-dibromo-6-methylbenzonitrile would be essential to understand its three-dimensional shape and flexibility. The rotation around the bond connecting the amino group to the aromatic ring, as well as any potential intramolecular hydrogen bonding between the amino protons and the adjacent bromine or nitrile nitrogen, would influence the molecule's preferred conformation. The bioactive conformation, which is the specific shape the molecule adopts when binding to its biological target, may or may not be its lowest energy conformation in solution. Understanding the energy landscape of different conformers is vital for designing more potent analogs.

    Molecular Docking and Molecular Dynamics Simulations in Target Interaction

    In the absence of an identified biological target, molecular modeling techniques would be instrumental in predicting potential protein partners and understanding the nature of these interactions.

    Binding Modes and Interaction Energies with Biological Macromolecules (e.g., Enzymes, Receptors)

    Should a biological target for 3-Amino-2,4-dibromo-6-methylbenzonitrile be identified, molecular docking simulations would be employed to predict its binding mode. These simulations would place the molecule within the active or allosteric site of a protein and score the different poses based on the predicted binding affinity. For instance, in related nitrile-containing compounds, the cyano group has been observed to form polar interactions with residues like asparagine. nih.gov The dibromo substituents could form halogen bonds with electron-rich atoms in the protein, while the amino group could act as a hydrogen bond donor.

    Molecular dynamics (MD) simulations could then be used to refine the docked pose and to study the stability of the ligand-protein complex over time. MD simulations provide a more dynamic picture of the interactions and can help to calculate more accurate binding free energies.

    Identification of Key Pharmacophoric Features

    A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological activity. For 3-Amino-2,4-dibromo-6-methylbenzonitrile, key pharmacophoric features would likely include:

    A hydrogen bond donor (the amino group).

    Two halogen bond donors (the bromine atoms).

    A hydrogen bond acceptor/polar feature (the nitrile group).

    A hydrophobic aromatic region (the benzene (B151609) ring).

    A hydrophobic feature (the methyl group).

    Identifying and validating these features through the synthesis and testing of analogs would be a critical step in any drug discovery program based on this scaffold.

    Mechanistic Insights into Cellular Effects

    Once a biological activity is established, the next step would be to unravel the underlying mechanism at a cellular level.

    Modulation of Cellular Pathways (e.g., Signal Transduction, Gene Expression)

    If 3-Amino-2,4-dibromo-6-methylbenzonitrile were found to have, for example, anticancer activity, researchers would investigate its impact on key cellular signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR or MAPK pathways. This could be achieved using a variety of techniques, including western blotting to measure changes in protein phosphorylation, and reporter gene assays to assess the activity of specific transcription factors.

    Furthermore, gene expression profiling using techniques like RNA sequencing would provide a global view of the changes in gene transcription induced by the compound. This could reveal novel targets and pathways affected by 3-Amino-2,4-dibromo-6-methylbenzonitrile, offering deeper insights into its mechanism of action. For instance, studies on other bioactive molecules have shown how they can modulate the expression of genes involved in cell cycle control, apoptosis, and immune responses.

    Target Identification through Biochemical and Proteomic Approaches

    The elucidation of a small molecule's mechanism of action is a critical step in drug discovery and chemical biology, with target identification standing as a central challenge. For a compound such as 3-Amino-2,4-dibromo-6-methylbenzonitrile, identifying its direct molecular binding partners within the complex cellular environment requires a multi-pronged approach that leverages both biochemical and proteomic strategies. These methods aim to deconvolute the intricate network of interactions between the compound and cellular proteins, ultimately pinpointing the specific targets responsible for its biological effects.

    Biochemical Assays for Target Validation and Characterization

    Once potential targets are nominated through screening or computational methods, biochemical assays are indispensable for confirming direct interaction and quantifying the functional consequences of this binding. domainex.co.uk These assays typically involve incubating the compound with a purified or isolated form of the putative target protein.

    For instance, if a kinase is a hypothesized target of an aminobenzonitrile derivative, a variety of in vitro kinase assays can be employed. nih.gov These can be broadly categorized as either activity assays or binding assays. reactionbiology.comrsc.org

    Activity Assays: These measure the compound's ability to inhibit the catalytic function of the kinase—that is, the transfer of a phosphate (B84403) group from ATP to a substrate. reactionbiology.com Common formats include:

    Radiometric Assays: Considered a gold standard, these assays use radioisotope-labeled ATP (e.g., ³²P-γ-ATP or ³³P-γ-ATP) and measure the incorporation of the radioactive phosphate into the substrate. reactionbiology.com

    Fluorescence-Based Assays: Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are widely used. thermofisher.com For example, the LanthaScreen® technology uses a fluorescently labeled antibody that recognizes the phosphorylated substrate, leading to a FRET signal in the presence of kinase activity; inhibition by a compound results in a loss of this signal. thermofisher.com

    Luminescence-Based Assays: These assays often measure the amount of ATP remaining in the reaction mixture after the kinase reaction is complete. A lower luminescence signal indicates higher ATP consumption and thus greater kinase activity.

    Binding Assays: These directly measure the physical interaction between the compound and the kinase, independent of enzymatic activity. reactionbiology.com This is particularly useful for identifying non-competitive or allosteric inhibitors. The LanthaScreen® Eu Kinase Binding Assay, for instance, is a TR-FRET-based method that detects the displacement of a fluorescent tracer from the kinase's ATP-binding site by a competing compound. thermofisher.com

    The results from these assays, often expressed as an IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant)/Kₐ (dissociation constant), provide quantitative evidence of a compound's potency and affinity for a specific target.

    Table 1: Illustrative Biochemical Assay Data for a Hypothetical Aminobenzonitrile Compound

    Target ProteinAssay TypeMethodEndpointResult
    Kinase AActivity AssayTR-FRETIC₅₀75 nM
    Kinase BBinding AssayRadiometric Filter BindingKᵢ150 nM
    Kinase CActivity AssayLuminescence (ATP quant.)IC₅₀> 10 µM
    Non-kinase Protein XBinding AssaySurface Plasmon ResonanceKₐ5 µM

    This table presents hypothetical data to illustrate the typical outputs of biochemical assays in target validation.

    Proteomic Approaches for Unbiased Target Discovery

    While biochemical assays are excellent for validating hypothesized targets, proteomic methods offer a more unbiased approach to discover novel or unexpected targets directly from complex biological samples like cell lysates or tissues. nih.govnih.gov These techniques, often referred to as chemical proteomics, are designed to identify the full spectrum of proteins that interact with a given small molecule. monash.edueuropeanreview.orgresearchgate.net

    A common and powerful strategy is affinity-based protein profiling . This method typically involves chemically modifying the compound of interest to incorporate a reactive group for covalent attachment to its targets and/or a tag (like biotin) for enrichment. The general workflow is as follows:

    Probe Synthesis: The small molecule (e.g., an analog of 3-Amino-2,4-dibromo-6-methylbenzonitrile) is synthesized with an attached biotin (B1667282) tag, often via a linker arm to minimize steric hindrance. researchgate.net

    Incubation: The biotinylated compound is incubated with a proteome (e.g., cell lysate).

    Affinity Purification: The protein-compound complexes are captured using an affinity matrix, such as streptavidin-coated beads, which have a very high affinity for biotin.

    Elution and Identification: After washing away non-specifically bound proteins, the captured proteins are eluted, separated (often by SDS-PAGE), and identified using mass spectrometry.

    A crucial component of this approach is the inclusion of a competition experiment. Here, the lysate is pre-incubated with an excess of the original, unmodified compound before the addition of the biotinylated probe. Specific protein targets, now occupied by the free compound, will not bind to the probe and will be depleted in the final pull-down. This allows for the differentiation of true binding partners from non-specific interactors.

    Table 2: Representative Protein Hits from a Hypothetical Affinity Pull-Down Experiment with a Biotinylated Aminobenzonitrile Probe

    Protein Identified (by Mass Spec)FunctionFold Enrichment (Probe vs. Control)Fold Depletion (Competition Assay)Target Confidence
    Mitogen-Activated Protein Kinase 14Serine/Threonine Kinase15.212.5High
    Cyclin-Dependent Kinase 2Serine/Threonine Kinase12.810.9High
    Heat Shock Protein 90Chaperone Protein8.52.1Medium
    Pyruvate KinaseGlycolytic Enzyme7.98.1High
    Carbonic Anhydrase IIEnzyme2.11.1Low

    This table represents hypothetical data from a chemical proteomics experiment designed to identify cellular targets.

    Other proteomic techniques can also be employed, such as those that rely on changes in protein stability upon compound binding. For example, Cellular Thermal Shift Assay (CETSA) and Stability of Proteins from Rates of Oxidation (SPROX) can identify target engagement in a cellular context by measuring increased thermal or chemical denaturation resistance of a protein when it is bound to a ligand. europeanreview.org

    Applications in Organic Synthesis and Materials Science

    Role as a Building Block in Complex Molecule Synthesis

    The inherent functionality of 3-Amino-2,4-dibromo-6-methylbenzonitrile positions it as a valuable starting material for the synthesis of more elaborate molecules, particularly those containing heterocyclic systems and scaffolds of pharmacological interest.

    The ortho-amino-benzonitrile motif is a well-established precursor for the synthesis of a variety of fused heterocyclic systems. The amino group can act as a nucleophile, while the nitrile group can participate in cyclization reactions.

    Quinolines: The synthesis of quinoline (B57606) derivatives often involves the cyclization of intermediates derived from anilines. While direct synthesis from 3-amino-2,4-dibromo-6-methylbenzonitrile is not extensively documented, established methods such as the Pfitzinger reaction, which condenses isatin (B1672199) with carbonyl compounds, or multicomponent reactions involving anilines, aldehydes, and activated methylene (B1212753) compounds, highlight the potential pathways. nih.govnih.gov For instance, the amino group of the title compound could theoretically react with β-ketoesters in the presence of an acid catalyst to form substituted quinolinone systems. The resulting dibromo-methyl-quinolone could then be further functionalized. A series of pyrano[3,2-c]quinoline analogues, for example, have been synthesized via a one-pot multicomponent condensation between 2,4-dihydroxy-1-methylquinoline, malononitrile, and various aldehydes. nih.gov

    Pyrazoles: Aminopyrazoles are commonly synthesized through the condensation of hydrazines with β-ketonitriles. chim.it The amino group of 3-amino-2,4-dibromo-6-methylbenzonitrile could be transformed into a hydrazine (B178648) derivative, which could then undergo intramolecular cyclization or react with other components to form a pyrazole (B372694) ring. Multicomponent reactions involving pyrazolone, for instance, are used to synthesize dihydropyrano[2,3-c]pyrazoles, which have significant biological activity. researchgate.net

    Indoles: The synthesis of 3-aminoindoles is a significant area of research due to their presence in biologically active molecules. nih.govsci-hub.se A common strategy involves the functionalization of an existing indole (B1671886) core or building the ring from acyclic precursors. nih.govnih.gov A novel approach for synthesizing 3-aminoindoles involves a transition-metal-free reaction between 2-nitrochalcones and ammonia (B1221849) or primary amines. sci-hub.se While not a direct application, this illustrates the type of ring-forming strategies where a substituted aniline (B41778) derivative could be a key component.

    Triazoles: 1,2,4-Triazoles are important heterocyclic motifs in medicinal and agrochemical fields. nih.gov General methods for their preparation include the cyclization of substituted hydrazinecarboximidamide derivatives. nih.govresearchgate.net The amino group of 3-Amino-2,4-dibromo-6-methylbenzonitrile could be derivatized to form a key intermediate, such as an aminoguanidine, which could then be cyclized with a formic acid equivalent to yield a highly substituted triazole. google.comgoogle.com

    HeterocycleGeneral Synthetic PrecursorPotential Role of 3-Amino-2,4-dibromo-6-methylbenzonitrileRelevant Synthetic Methods
    QuinolinesSubstituted Anilines, β-KetoestersServes as the substituted aniline component.Pfitzinger Reaction, Multicomponent Condensations nih.govnih.gov
    PyrazolesHydrazines, β-KetonitrilesCan be converted to a hydrazine derivative for subsequent cyclization.Condensation Reactions chim.itresearchgate.net
    Indoleso-Nitroarylacetonitriles, AnilinesPotential starting material after modification for Fischer indole synthesis or other cyclizations.Fischer Synthesis, Palladium-catalyzed Hydrogenation nih.govclockss.org
    TriazolesAminoguanidines, HydrazinecarboximidamidesThe amino group can be a handle to form the necessary acyclic precursor.Cyclization with Formic Acid Equivalents nih.govgoogle.com

    The structural features of 3-Amino-2,4-dibromo-6-methylbenzonitrile make it an attractive starting point for scaffolds targeting various biological systems. The methylbenzonitrile core, in particular, has been incorporated into molecules designed as receptor antagonists.

    Research into dual A2A/A2B adenosine (B11128) receptor (AR) antagonists for cancer immunotherapy has led to the synthesis of compounds based on a triazole-pyrimidine-methylbenzonitrile core. nih.gov In these studies, a related starting material, 3-bromo-2-methylphenylacetonitrile, was used to construct the central scaffold. nih.gov The presence of an additional amino group and a second bromine atom in 3-Amino-2,4-dibromo-6-methylbenzonitrile offers further points for chemical diversification, potentially leading to new analogues with modified potency, selectivity, or pharmacokinetic properties. For example, the amino group could be used to attach other heterocyclic systems or pharmacophores, while the bromine atoms could be functionalized via cross-coupling reactions to explore the chemical space around the core structure.

    Similarly, derivatives of 4-methylbenzamide (B193301) have been investigated as potential protein kinase inhibitors, another important target class in oncology. nih.gov The nitrile group of 3-Amino-2,4-dibromo-6-methylbenzonitrile could be hydrolyzed to a carboxylic acid and subsequently converted to an amide, providing entry into this class of compounds.

    Target Scaffold ClassPotential Biological TargetKey Synthetic TransformationRelevant Research
    Triazole-Pyrimidine-MethylbenzonitrilesAdenosine Receptors (A2A/A2B)Azide-alkyne cycloaddition, Suzuki couplingAntagonists for cancer immunotherapy nih.gov
    Substituted Quinoline DerivativesDNA Gyrase, KinasesRing cyclization, Nucleophilic aromatic substitutionAntibacterial agents, Kinase inhibitors nih.govresearchgate.net
    Substituted BenzamidesProtein Kinases (e.g., PDGFR)Nitrile hydrolysis to amideTargeted cancer therapy nih.gov
    Fused ThienopyrimidinesVarious (e.g., Anti-arrhythmic)Gewald reaction followed by cyclizationSynthesis of bioactive heterocycles researchgate.net

    The synthesis of functional materials often requires monomers with specific geometric and electronic properties. While not a primary application area based on current literature, the structure of 3-Amino-2,4-dibromo-6-methylbenzonitrile suggests potential utility. The rigid aromatic core is a common feature in liquid crystal molecules. The amino and nitrile groups could serve as sites for polymerization reactions, such as the formation of polyamides or polyimines, leading to polymers with high thermal stability. Furthermore, polyhalogenated aromatic compounds are sometimes used as additives or monomers to impart flame-retardant properties to polymers. The synthesis of a compact, symmetrical monomer, 2,4,6-triaminobenzene-1,3,5-tricarboxylaldehyde, from a tribromo-precursor highlights a strategy where halogenated aromatics are converted into highly functionalized monomers for creating 2D polymers. dtic.mil

    Derivatives for Advanced Material Applications

    The modification of 3-Amino-2,4-dibromo-6-methylbenzonitrile can lead to derivatives with properties suitable for advanced materials, particularly in electronics and catalysis.

    Organic semiconductors typically consist of extended π-conjugated systems. The two bromine atoms on the benzonitrile (B105546) ring are ideal handles for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. These reactions would allow for the extension of the π-system by coupling the core with other aromatic or heteroaromatic units. The electronic properties of the resulting material could be tuned by the choice of coupling partners and by modification of the amino and nitrile groups. The inherent asymmetry and dipole moment of the starting molecule could lead to materials with interesting charge-transport or non-linear optical properties.

    The amino and nitrile groups are both capable of coordinating to metal centers. The nitrogen of the amino group is a classical Lewis base, while the nitrile nitrogen can also act as a σ-donor. This dual coordination potential makes derivatives of 3-Amino-2,4-dibromo-6-methylbenzonitrile interesting candidates for the synthesis of polydentate ligands. For instance, the amino group could be reacted to introduce additional donor arms (e.g., pyridyl or phosphino (B1201336) groups), creating a chelating ligand. The steric and electronic environment of the metal center would be significantly influenced by the bulky bromine atoms and the methyl group, which could be exploited to control the selectivity and activity in catalytic applications. Schiff base ligands, formed by the condensation of an amine with an aldehyde, are widely used in coordination chemistry and have shown a broad range of biological activities and catalytic applications. researchgate.net The amino group of the title compound is a prime site for the formation of such Schiff base derivatives.

    Methodological Contributions to Synthetic Chemistry

    Due to the absence of specific studies on 3-Amino-2,4-dibromo-6-methylbenzonitrile, its direct methodological contributions cannot be detailed. However, by analogy with similar structures, its potential in advancing synthetic methodologies can be hypothesized. The interplay of its functional groups could make it a valuable tool for chemists seeking to develop novel synthetic routes.

    Development of New Reaction Conditions and Catalysts

    The unique electronic and steric properties of 3-Amino-2,4-dibromo-6-methylbenzonitrile could necessitate the development of new reaction conditions and specialized catalysts. For instance, the selective functionalization of one of the two bromine atoms in the presence of the other reactive sites would likely require finely tuned catalytic systems. Research in this area could lead to the discovery of novel palladium, copper, or other transition metal catalysts with enhanced selectivity for poly-halogenated aromatic compounds.

    Furthermore, the amino group could direct ortho-lithiation or other metallation reactions, but the presence of the adjacent bromine atom and the sterically hindering methyl group would present a significant challenge, potentially requiring the development of novel directing groups or reaction conditions to control regioselectivity.

    Enabling Synthesis of Previously Inaccessible Structures

    The strategic placement of the amino, bromo, and nitrile functionalities on the benzene (B151609) ring positions 3-Amino-2,4-dibromo-6-methylbenzonitrile as a potentially valuable building block for the synthesis of complex, polycyclic, and heterocyclic structures that are otherwise difficult to access.

    For example, the amino and nitrile groups could participate in intramolecular cyclization reactions to form fused heterocyclic systems. The bromine atoms serve as versatile handles for cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, allowing for the introduction of a wide array of substituents. The ability to perform sequential and selective couplings at the two different bromine positions (ortho and para to the amino group) could open pathways to highly substituted and complex aromatic scaffolds.

    The table below illustrates the potential for this compound to serve as a precursor to a variety of complex molecular architectures, assuming the development of appropriate synthetic methods.

    Starting MaterialPotential Reaction TypePotential Product Class
    3-Amino-2,4-dibromo-6-methylbenzonitrileIntramolecular CyclizationFused Heterocycles
    3-Amino-2,4-dibromo-6-methylbenzonitrileSuzuki CouplingBiaryl Compounds
    3-Amino-2,4-dibromo-6-methylbenzonitrileSonogashira CouplingArylalkynes
    3-Amino-2,4-dibromo-6-methylbenzonitrileBuchwald-Hartwig AminationDiaminobenzonitriles

    Advanced Analytical Methodologies for Detection and Characterization

    Chromatographic Techniques

    Chromatography is an indispensable tool in chemical analysis, allowing for the separation of complex mixtures into their individual components. For a compound like 3-Amino-2,4-dibromo-6-methylbenzonitrile, various chromatographic methods are employed to assess its purity, monitor its synthesis, and analyze for any volatile impurities.

    High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

    High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of active pharmaceutical ingredients and other chemical compounds. For 3-Amino-2,4-dibromo-6-methylbenzonitrile, a reversed-phase HPLC (RP-HPLC) method would be the most common approach. This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.

    A typical HPLC method for a brominated aromatic compound would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. The gradient elution, where the composition of the mobile phase is changed over time, allows for the effective separation of the main compound from its impurities. derpharmachemica.com Detection is commonly achieved using a UV-Vis detector, as the aromatic nature of 3-Amino-2,4-dibromo-6-methylbenzonitrile would lead to strong UV absorbance.

    The quantification of 3-Amino-2,4-dibromo-6-methylbenzonitrile and its impurities is achieved by creating a calibration curve from standards of known concentration. The area under the peak in the chromatogram is proportional to the concentration of the compound. The method's accuracy can be confirmed by spike-recovery experiments, where a known amount of the compound is added to a sample matrix. derpharmachemica.com For instance, in the analysis of other brominated compounds, recovery rates are often expected to be within a certain percentage range to ensure the method's accuracy. researchgate.net

    Below is a hypothetical data table illustrating the parameters for an HPLC method for the analysis of 3-Amino-2,4-dibromo-6-methylbenzonitrile, based on methods for similar compounds. derpharmachemica.comresearchgate.net

    ParameterValue
    Column C18, 250 mm x 4.6 mm, 5 µm
    Mobile Phase A 0.01% v/v Phosphoric Acid in Water
    Mobile Phase B Acetonitrile
    Gradient 20% B to 80% B over 20 minutes
    Flow Rate 1.0 mL/min
    Column Temperature 25°C
    Detection Wavelength 254 nm
    Injection Volume 10 µL

    Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Analysis

    Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying impurities that may be present in 3-Amino-2,4-dibromo-6-methylbenzonitrile, such as residual solvents from its synthesis or volatile degradation products. In GC, compounds are separated based on their boiling points and interaction with the stationary phase in a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that acts as a molecular fingerprint.

    For the analysis of halogenated aromatic compounds like 3-Amino-2,4-dibromo-6-methylbenzonitrile, a non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane) is typically used. nih.gov The sample is injected into a heated inlet, where it is vaporized. The oven temperature is programmed to ramp up, allowing for the separation of compounds with different boiling points. The mass spectrometer can be operated in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for higher sensitivity in quantifying specific target analytes. mdpi.comrestek.com The presence of two bromine atoms in the molecule would result in a characteristic isotopic pattern in the mass spectrum, aiding in its identification. nih.gov

    The following table outlines typical GC-MS parameters for the analysis of brominated aromatic compounds. mdpi.comrestek.com

    ParameterValue
    Column Rxi-5MS, 30 m x 0.25 mm x 0.25 µm
    Carrier Gas Helium
    Inlet Temperature 280°C
    Oven Program 50°C (hold 2 min), ramp to 300°C at 15°C/min, hold 5 min
    Ion Source Temperature 230°C
    Mass Range 50-500 amu
    Ionization Mode Electron Ionization (EI)

    Thin-Layer Chromatography (TLC) for Reaction Monitoring

    Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions. libretexts.org In the synthesis of 3-Amino-2,4-dibromo-6-methylbenzonitrile, TLC can be used to track the consumption of the starting materials and the formation of the product. rochester.edu

    A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. libretexts.org The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). The mobile phase moves up the plate by capillary action, and the components of the spotted mixture separate based on their polarity. Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value.

    By co-spotting the reaction mixture alongside the starting material, the progress of the reaction can be visualized under UV light or by using a staining agent. rochester.edu The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction's progression towards completion. libretexts.org The choice of the solvent system is crucial for achieving good separation, and a typical system for a compound like 3-Amino-2,4-dibromo-6-methylbenzonitrile might be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. rochester.edu

    Hyphenated Techniques

    Hyphenated techniques combine the separation power of chromatography with the detection capabilities of another analytical method, providing a higher degree of specificity and sensitivity.

    LC-MS/MS for Trace Analysis and Metabolite Identification

    Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for trace-level quantification and structural elucidation. nih.govnih.gov It couples the separation capabilities of HPLC with the detection power of tandem mass spectrometry. This is particularly relevant for the analysis of 3-Amino-2,4-dibromo-6-methylbenzonitrile in complex matrices, such as in environmental samples or in biological fluids for metabolite studies. researchgate.net

    In an LC-MS/MS system, the effluent from the HPLC column is introduced into the mass spectrometer. The first mass spectrometer (MS1) selects the parent ion of the target analyte. This ion is then fragmented in a collision cell, and the resulting fragment ions are analyzed by the second mass spectrometer (MS2). This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity, allowing for the detection of the compound at very low concentrations. d-nb.info

    For metabolite identification, the high-resolution mass spectrometry (HRMS) capabilities of instruments like quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometers are often employed. researchgate.netijpras.com These instruments can provide highly accurate mass measurements, which can be used to determine the elemental composition of metabolites. The fragmentation patterns observed in the MS/MS spectra provide crucial information for elucidating the structure of these metabolites. ijpras.com The characteristic isotopic signature of bromine would be a key indicator in identifying bromine-containing metabolites. nih.gov

    A hypothetical LC-MS/MS method for the trace analysis of 3-Amino-2,4-dibromo-6-methylbenzonitrile is outlined below.

    ParameterValue
    LC Column C18, 50 mm x 2.1 mm, 1.8 µm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Flow Rate 0.3 mL/min
    Ionization Mode Electrospray Ionization (ESI), Positive
    MS/MS Transition Precursor Ion (M+H)⁺ → Product Ion
    Collision Energy Optimized for the specific compound

    GC-FTIR for Coupled Separation and Vibrational Analysis

    Gas Chromatography-Fourier-Transform Infrared Spectroscopy (GC-FTIR) is a hyphenated technique that provides complementary information to GC-MS. mdpi.com While GC-MS identifies compounds based on their mass-to-charge ratio, GC-FTIR identifies them based on their infrared absorption spectra, which are related to the vibrational modes of their functional groups. nih.gov

    As compounds elute from the GC column, they pass through a heated light pipe, where their infrared spectrum is continuously recorded. This allows for the identification of co-eluting compounds and the differentiation of isomers that may have similar mass spectra but different IR spectra. mdpi.com The IR spectrum provides information about the functional groups present in the molecule, which can be used to confirm the structure of 3-Amino-2,4-dibromo-6-methylbenzonitrile and its related impurities. For instance, the nitrile (C≡N) and amine (N-H) groups would have characteristic absorption bands in the IR spectrum.

    While GC-FTIR is generally less sensitive than GC-MS, its ability to provide structural information about functional groups makes it a valuable tool for the comprehensive characterization of complex mixtures. mdpi.com

    Quantitative Analytical Methods

    Quantitative analysis of "3-Amino-2,4-dibromo-6-methylbenzonitrile" is essential for determining its concentration in various matrices, assessing its purity, and calculating reaction yields. Methodologies such as quantitative Nuclear Magnetic Resonance (qNMR) and spectrophotometry are well-suited for these tasks.

    Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary ratio method for determining the purity of organic compounds without the need for a specific reference standard of the analyte. mdpi.comresearchgate.net The principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the sample. bipm.org For "3-Amino-2,4-dibromo-6-methylbenzonitrile," ¹H qNMR is a particularly valuable tool.

    The purity of "3-Amino-2,4-dibromo-6-methylbenzonitrile" can be determined by accurately weighing the sample and a certified internal standard (IS) into an NMR tube and dissolving them in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. bipm.org The internal standard should be a stable compound with high purity, and its signals should not overlap with those of the analyte. bipm.org 1,4-Bis(trimethylsilyl)benzene is an example of a suitable internal standard for non-polar analytes. bipm.org

    The acquisition parameters for qNMR are critical and must be set to ensure accurate quantification. This includes a sufficiently long relaxation delay (D1), typically at least five times the longest spin-lattice relaxation time (T₁) of the protons being measured, to allow for complete relaxation between pulses. acs.org A 90° pulse angle is often used to maximize the signal. acs.org The number of scans is chosen to achieve an adequate signal-to-noise ratio. acs.org

    The purity is calculated using the following general formula:

    Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    I = Integral area of the signal

    N = Number of protons for the integrated signal

    M = Molar mass

    m = mass

    P = Purity of the internal standard

    Illustrative Data for qNMR Purity Determination of a Substituted Benzonitrile (B105546):

    ParameterAnalyte (Illustrative)Internal Standard (e.g., Maleic Anhydride)
    Mass (mg)10.505.25
    Molar Mass ( g/mol )290.94 (for C₈H₆Br₂N₂)98.06
    ¹H Signal (ppm)7.8 (s, 1H)7.1 (s, 2H)
    Integral Value1.001.50
    Purity of IS (%)99.9-
    Calculated Purity (%) 98.5 -

    UV-Vis spectrophotometry is a widely used, simple, and cost-effective technique for determining the concentration of compounds that possess chromophores. Aromatic compounds, such as "3-Amino-2,4-dibromo-6-methylbenzonitrile," typically exhibit strong absorption in the UV region. biosynth.com The presence of the amino group and the bromine atoms on the benzene (B151609) ring, along with the nitrile group, influences the position and intensity of the absorption maxima (λ_max). While most simple nitriles absorb below 200 nm, the extended conjugation in aromatic nitriles shifts the absorption to more accessible wavelengths. libretexts.org

    For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations of the pure compound. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution. The λ_max for "3-Amino-2,4-dibromo-6-methylbenzonitrile" would need to be determined experimentally by scanning a dilute solution over a range of UV wavelengths. rsc.org

    A general procedure would involve:

    Preparation of a stock solution of "3-Amino-2,4-dibromo-6-methylbenzonitrile" of a known concentration in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).

    Preparation of a series of dilutions from the stock solution to create standards of varying concentrations.

    Measurement of the absorbance of each standard at the predetermined λ_max.

    Plotting a graph of absorbance versus concentration to generate a calibration curve.

    Measurement of the absorbance of the unknown sample and determination of its concentration from the calibration curve.

    Hypothetical UV-Vis Spectrophotometry Data for an Aromatic Amine:

    Concentration (mg/L)Absorbance at λ_max
    1.00.150
    2.50.375
    5.00.750
    7.51.125
    10.01.500

    Note: This table provides illustrative data for a generic aromatic amine, as specific λ_max and molar absorptivity values for "3-Amino-2,4-dibromo-6-methylbenzonitrile" are not available in published literature. The linearity of the data demonstrates adherence to the Beer-Lambert law.

    Environmental Monitoring and Degradation Studies

    While specific academic studies on the environmental fate of "3-Amino-2,4-dibromo-6-methylbenzonitrile" are not prevalent in the reviewed literature, the potential for its release into the environment necessitates an understanding of its likely degradation pathways. The presence of bromine atoms and an aromatic ring suggests that this compound could be persistent. nih.govnih.gov Insights can be drawn from studies on structurally related compounds such as brominated flame retardants, substituted anilines, and other benzonitrile derivatives. nih.govnih.govmdpi.com

    Photodegradation is a key abiotic process that can contribute to the transformation of organic compounds in the environment, particularly in aquatic systems and on surfaces exposed to sunlight. mdpi.com For halogenated aromatic compounds, a primary photodegradation pathway is reductive dehalogenation, where a carbon-halogen bond is cleaved upon absorption of UV radiation. mdpi.com

    In the case of "3-Amino-2,4-dibromo-6-methylbenzonitrile," it is plausible that photodegradation would proceed through the stepwise removal of bromine atoms from the aromatic ring. The C-Br bond is susceptible to photolytic cleavage, which can be influenced by the presence of other substituents on the ring and the nature of the solvent or matrix. mdpi.com The process could be initiated by direct photolysis, where the molecule absorbs light energy, leading to an excited state and subsequent bond cleavage. Indirect photolysis, mediated by photosensitizers present in the environment (e.g., humic substances), could also play a role.

    The likely photodegradation products would be monobrominated and debrominated derivatives of 3-amino-6-methylbenzonitrile. Further degradation could involve transformation of the amino and nitrile functional groups.

    Plausible Photodegradation Steps:

    Initial Excitation: Absorption of UV light by the aromatic system.

    Reductive Debromination: Cleavage of a C-Br bond to form a radical intermediate, followed by hydrogen abstraction from the surrounding medium. This would likely result in the formation of 3-amino-2-bromo-6-methylbenzonitrile and 3-amino-4-bromo-6-methylbenzonitrile.

    Further Debromination: The monobrominated intermediates could undergo further photodegradation to yield 3-amino-6-methylbenzonitrile.

    Ring Cleavage: Under more energetic conditions or over longer exposure times, the aromatic ring itself may be cleaved, leading to smaller, more oxidized fragments.

    The biodegradation of halogenated aromatic compounds is often a slow process, as the presence of halogens can render the molecule recalcitrant to microbial attack. nih.govnih.gov However, various microorganisms have been shown to degrade halogenated compounds under both aerobic and anaerobic conditions. nih.gov

    For "3-Amino-2,4-dibromo-6-methylbenzonitrile," biodegradation pathways could be initiated by several enzymatic reactions:

    Dehalogenation: Microbes can enzymatically remove halogen atoms through reductive, oxidative, or hydrolytic mechanisms. Reductive dehalogenation is common under anaerobic conditions, while oxidative dehalogenation can occur in the presence of oxygen.

    Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed by nitrilase or nitrile hydratase enzymes to the corresponding carboxylic acid (3-amino-2,4-dibromo-6-methylbenzoic acid) via an amide intermediate (3-amino-2,4-dibromo-6-methylbenzamide). This is a common pathway for the biodegradation of benzonitrile herbicides.

    Attack on the Aromatic Ring: Once the ring is sufficiently dehalogenated or functional groups are transformed, dioxygenase enzymes can initiate ring cleavage, typically by introducing two hydroxyl groups. This opens the ring and leads to intermediates that can enter central metabolic pathways.

    Transformation of the Amino Group: The amino group can be removed through deamination reactions.

    The persistence of this compound would likely be high, and the formation of persistent halogenated metabolites is a possibility. The steric hindrance from the methyl group and the two bromine atoms may also influence the rate of microbial degradation. nih.gov

    Potential Biodegradation Products:

    3-Amino-2-bromo-6-methylbenzonitrile

    3-Amino-4-bromo-6-methylbenzonitrile

    3-Amino-6-methylbenzonitrile

    3-Amino-2,4-dibromo-6-methylbenzamide

    3-Amino-2,4-dibromo-6-methylbenzoic acid

    Halogenated catechols (from ring hydroxylation)

    It is important to emphasize that these degradation pathways are inferred from the behavior of structurally similar compounds and would require specific experimental studies on "3-Amino-2,4-dibromo-6-methylbenzonitrile" for confirmation.

    Future Research Directions and Unexplored Avenues

    Development of More Efficient and Sustainable Synthetic Routes

    The future synthesis of 3-Amino-2,4-dibromo-6-methylbenzonitrile will likely focus on developing more efficient and environmentally benign methodologies. Traditional multi-step syntheses involving harsh reagents and generating significant waste are being replaced by greener alternatives. Future research could explore one-pot reactions and catalytic systems to improve atom economy and reduce environmental impact.

    Key areas for investigation include:

    Catalytic Amination and Bromination: Investigating novel catalytic systems, potentially based on transition metals, for the direct and regioselective amination and bromination of a suitable benzonitrile (B105546) precursor. nih.gov This could streamline the synthesis process and avoid the use of stoichiometric and often hazardous reagents.

    Flow Chemistry: The application of continuous flow technology could offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

    Biocatalysis: Exploring enzymatic pathways for the synthesis of precursors or even the final compound could offer a highly selective and sustainable manufacturing route. The use of microorganisms to produce aminobenzoic acid derivatives is a growing field that could be adapted for more complex molecules. mdpi.com

    A comparative table of potential synthetic strategies is presented below:

    Synthetic StrategyPotential AdvantagesKey Research Challenges
    Catalytic Methods High efficiency, selectivity, reduced wasteCatalyst cost and recovery, optimization of reaction conditions
    Flow Chemistry Enhanced safety, scalability, precise controlInitial setup cost, potential for clogging
    Biocatalysis High selectivity, mild conditions, sustainabilityEnzyme discovery and engineering, substrate scope limitations

    Exploration of Novel Derivatization Strategies

    The functional groups present in 3-Amino-2,4-dibromo-6-methylbenzonitrile—the amino, nitrile, and bromo groups—offer multiple handles for derivatization, opening up a vast chemical space for the creation of new molecules with unique properties.

    Future derivatization strategies could focus on:

    Amino Group Modification: The primary amine can be readily acylated, alkylated, or used in the formation of Schiff bases and heterocyclic rings. These modifications can be used to tune the electronic and steric properties of the molecule, which is crucial for applications in medicinal chemistry and materials science. The synthesis of highly substituted aniline (B41778) derivatives through various reactions is a well-established field that can be applied here. nih.govnih.gov

    Nitrile Group Transformation: The nitrile group is a versatile precursor to other functional groups, including carboxylic acids, amides, and tetrazoles. These transformations can significantly alter the biological activity and material properties of the resulting compounds.

    Cross-Coupling Reactions: The bromine atoms are ideal handles for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents, including aryl, alkyl, and alkynyl groups, leading to the synthesis of complex molecular architectures.

    In-depth Mechanistic Studies of Biological Interactions

    While the specific biological activity of 3-Amino-2,4-dibromo-6-methylbenzonitrile is not yet well-documented, its structural motifs are present in many biologically active compounds. Future research should focus on elucidating the mechanisms through which this molecule and its derivatives interact with biological systems.

    Key research avenues include:

    Enzyme Inhibition Studies: The compound could be screened against various enzymes, particularly those involved in cancer and infectious diseases. The benzonitrile moiety is a known feature in some enzyme inhibitors.

    Receptor Binding Assays: Investigating the binding affinity of the compound and its derivatives to various cellular receptors could uncover novel therapeutic targets.

    QSAR and Mechanistic Toxicology: Quantitative Structure-Activity Relationship (QSAR) studies can help in understanding how the structural features of these molecules relate to their biological activity and potential toxicity. Mechanistic studies on aromatic amines have been used to develop models for predicting mutagenicity and carcinogenicity. nih.gov

    Computational Design and Virtual Screening for New Applications

    Computational chemistry and virtual screening are powerful tools for accelerating the discovery of new applications for novel compounds. These in silico methods can predict the properties and potential activities of molecules, allowing researchers to prioritize synthetic efforts.

    Future computational work on 3-Amino-2,4-dibromo-6-methylbenzonitrile could involve:

    Molecular Docking: Docking studies can predict the binding modes and affinities of the compound and its virtual derivatives to the active sites of various protein targets. This can guide the design of more potent and selective inhibitors. nih.govnih.gov

    Density Functional Theory (DFT) Calculations: DFT can be used to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. This information is crucial for designing new derivatization strategies and for interpreting experimental results. Mechanistic studies of bromination of aromatic C-H bonds have been investigated using DFT. acs.org

    Virtual Library Screening: Creating and screening virtual libraries of derivatives of 3-Amino-2,4-dibromo-6-methylbenzonitrile against databases of biological targets could rapidly identify promising candidates for further experimental investigation. Virtual screening has been successfully used to identify new inhibitors for various targets. researchgate.net

    Integration into Multi-Functional Hybrid Materials

    The unique combination of functional groups in 3-Amino-2,4-dibromo-6-methylbenzonitrile makes it an attractive building block for the development of advanced materials with novel properties.

    Future research in this area could explore:

    Polymer Synthesis: The amino group can be used to incorporate the molecule into polymer backbones, leading to materials with enhanced thermal stability, flame retardancy (due to the bromine atoms), or specific optical properties.

    Metal-Organic Frameworks (MOFs): The nitrile and amino groups can act as ligands to coordinate with metal ions, forming MOFs with potential applications in gas storage, catalysis, and sensing.

    Liquid Crystals: The rigid, substituted aromatic core of the molecule suggests that its derivatives could exhibit liquid crystalline behavior, which is of interest for display technologies and optical materials.

    Development of Advanced Analytical Tools for Complex Matrix Analysis

    As the use and study of 3-Amino-2,4-dibromo-6-methylbenzonitrile and its derivatives expand, the need for sensitive and selective analytical methods for their detection and quantification in complex matrices will become critical.

    Future analytical development should focus on:

    Chromatographic Methods: Developing robust High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods coupled with mass spectrometry (MS) will be essential for the separation and identification of the compound and its metabolites or degradation products. mdpi.comciemat.es

    Sample Preparation Techniques: Creating efficient extraction and clean-up procedures, such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE), will be necessary to isolate the target analytes from complex samples like biological fluids and environmental matrices. researchgate.net

    Sensor Development: The design of chemical sensors, potentially based on molecularly imprinted polymers or electrochemical methods, could provide rapid and on-site detection of the compound. acs.org

    The following table summarizes potential analytical techniques for this compound:

    Analytical TechniquePurposeKey Advantages
    HPLC-MS/MS Quantification in biological and environmental samplesHigh sensitivity and selectivity
    GC-MS Analysis of volatile derivativesExcellent separation efficiency
    Solid-Phase Extraction Sample purification and concentrationHigh recovery and removal of interferences
    Electrochemical Sensors Rapid, on-site detectionPortability and low cost

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.